molecular formula C23H46O4 B1253865 2-Acetyl-1-octadecyl-sn-glycerol

2-Acetyl-1-octadecyl-sn-glycerol

Cat. No. B1253865
M. Wt: 386.6 g/mol
InChI Key: HUQABGDIJUXLRG-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:0E/2:0/0:0) belongs to the class of organic compounds known as 1-alkyl, 2-acylglycerols. These are glycerides consisting of two fatty acyl chains covalently bonded to a glycerol molecule at the 1- and 2-positions through an ether and an ester linkage, respectively. DG(18:0E/2:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, DG(18:0E/2:0/0:0) is primarily located in the membrane (predicted from logP).
1-O-octadecyl-2-acetyl-sn-glycerol is a 1-alkyl-2-acetyl-sn-glycerol.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemo-enzymatic Synthesis : A study by Vijeeta et al. (2014) details the synthesis of rac 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholines, which are analogues of blood platelet-activating ether lipids, from epichlorohydrin. This synthesis involves etherification, epoxide opening, selective hydrolyzation, and phosphorylation steps, yielding products with significant yields (Vijeeta et al., 2014).

  • Stereo-specific Fragmentations in Mass Spectrometry : Ohashi et al. (2009) explored the distinction of sialyl anomers of lysoglyceroganglioside, a related glycerol derivative, using electrospray ionization and fast-atom bombardment mass spectrometry. Their findings highlight stereo-specific fragmentations, contributing to the analytical methods for such compounds (Ohashi et al., 2009).

  • Natural Occurrence and Isolation : Asai and Fujimoto (2011) identified a glycolipid structurally similar to 2-acetyl-1-octadecyl-sn-glycerol in the exudates from glandular trichome-like secretory organs on Cerasus yedoensis. This highlights the natural occurrence and potential extraction methods of similar compounds (Asai & Fujimoto, 2011).

Catalysis and Chemical Processes

  • Acetylation of Glycerol : Research by Nda-Umar et al. (2020) reviews the acetylation of glycerol to acetin, highlighting the critical role of catalysts in this process. This process is relevant for the production of chemicals like acetyl glycerol, with applications in various industries (Nda-Umar et al., 2020).

  • Catalysis in Biofuel Production : Dewajani et al. (2021) studied the conversion of glycerol, a biodiesel by-product, through acetylation using a modified solid catalyst. This research highlights the potential application of glycerol derivatives in increasing the octane number of commercial fuels (Dewajani et al., 2021).

  • Esterification of Glycerol : Setyaningsih et al. (2018) investigated the esterification of glycerol with acetic acid, which is crucial for the synthesis of triacetin, a component in liquid fuels. The study emphasizes the effect of reaction parameters on the synthesis process (Setyaningsih et al., 2018).

Biochemical and Biological Applications

  • Gene Encoding in Seed Oil Production : Milcamps et al. (2005) isolated a gene from Euonymus alatus seeds, showing a high similarity to DGAT1 gene family, related to the biosynthesis of unusual triacylglycerols including acetylated glycerols. This study contributes to understanding the biochemical pathways in seed oil production (Milcamps et al., 2005).

  • Antiproliferative Properties in Cancer Research : A study by Molina et al. (2013) explored the anticarcinogenic activity of synthetic 1-O-octadecyl-2,3-dibutyroilglycerol on colon cancer cells, indicating the potential of glycerol derivatives in cancer treatment (Molina et al., 2013).

properties

Product Name

2-Acetyl-1-octadecyl-sn-glycerol

Molecular Formula

C23H46O4

Molecular Weight

386.6 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-octadecoxypropan-2-yl] acetate

InChI

InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-21-23(20-24)27-22(2)25/h23-24H,3-21H2,1-2H3/t23-/m0/s1

InChI Key

HUQABGDIJUXLRG-QHCPKHFHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)C

physical_description

Solid

Origin of Product

United States

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